molecular formula C22H26N4O3S2 B2424077 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1019099-70-7

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2424077
CAS No.: 1019099-70-7
M. Wt: 458.6
InChI Key: PEIFXTQZMYUWQR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetamide group, and various substituents

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-5-30-22-20(31(28,29)17-11-9-14(2)10-12-17)21(23)26(25-22)13-19(27)24-18-8-6-7-15(3)16(18)4/h6-12H,5,13,23H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIFXTQZMYUWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the tosyl group and the ethylthio substituent. The final step involves the acylation of the pyrazole derivative with 2,3-dimethylphenyl acetamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the tosyl group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
  • 2-(5-amino-3-(ethylthio)-4-methyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to the specific combination of substituents on the pyrazole ring and the acetamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide , also referred to as G196-1656, is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, which includes an ethylthio group and a tosyl moiety, suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3S2C_{23}H_{28}N_{4}O_{3}S_{2}. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight484.62 g/mol
IUPAC Name2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
SMILESCCSc1nn(CC(Nc2c(C)cc(C)cc2C)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O
InChI KeyMDL Number (MFCD)

Biological Activity Overview

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The proposed mechanism of action for G196-1656 involves its interaction with various biological targets:

  • PPARγ Agonism : The compound may act as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation .
  • Inhibition of COX Enzymes : Similar to other pyrazole derivatives, G196-1656 may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives. Here are notable findings relevant to G196-1656:

Study on PPARγ Activity

A study evaluated various dihydropyrano[2,3-c]pyrazole derivatives as PPARγ ligands. The results indicated that structural modifications influenced binding affinity and transactivation potential . Although specific data on G196-1656 was not provided, the structural similarities suggest potential PPARγ activity.

Anti-inflammatory Effects

Research on related compounds demonstrated significant inhibition of inflammatory markers in vitro. For instance, compounds with similar sulfonamide structures showed reduced levels of TNF-alpha and IL-6 in cell cultures. This suggests that G196-1656 may exhibit comparable anti-inflammatory properties.

Anticancer Activity

In a separate investigation into the anticancer effects of pyrazole derivatives, compounds were found to induce apoptosis in various cancer cell lines through caspase activation pathways. The presence of the ethylthio group in G196-1656 might enhance its cytotoxicity against cancer cells by improving cell membrane permeability or altering metabolic pathways .

Q & A

Basic Research: Synthesis and Characterization

Q1.1: What are the critical steps in synthesizing this compound, and how can researchers ensure structural fidelity? Answer: The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

Sulfonylation of the pyrazole ring at the 4-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Introduction of the ethylsulfanyl group via nucleophilic substitution with ethanethiol, requiring precise pH control (pH 7–8) to avoid side reactions .

Acetamide coupling at the 1-position using N-(2,3-dimethylphenyl)acetamide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Validation:

  • Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns, focusing on aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group signals (δ ~3.1 ppm for CH₃ in the tosyl group) .
  • High-resolution mass spectrometry (HRMS) ensures molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ at m/z 502.18) .

Advanced Research: Reaction Optimization

Q2.1: How can researchers resolve contradictions in reported yields for the sulfonylation step? Answer: Discrepancies in yields (e.g., 60–85%) arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Mitigation strategies include:

  • Temperature control: Maintain 0–5°C during sulfonylation to suppress hydrolysis .
  • Solvent selection: Use anhydrous THF instead of DMF to reduce water-mediated side reactions .
  • Statistical design of experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to optimize molar ratios, temperature, and solvent polarity .

Data Interpretation:

  • Analyze reaction progress via HPLC with a C18 column (UV detection at 254 nm) to monitor intermediate formation and purity .

Basic Research: Biological Activity Screening

Q3.1: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:

  • Enzyme inhibition assays: Test against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates (e.g., ATP-competitive assays with IC₅₀ determination) .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Pitfalls:

  • False positives may arise from aggregation-based inhibition. Confirm results with dynamic light scattering (DLS) to detect colloidal aggregates .

Advanced Research: Mechanistic Studies

Q4.1: How can researchers elucidate the binding mode of this compound to biological targets? Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the 2,3-dimethylphenyl moiety .
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to validate computational predictions .

Contradiction Management:

  • Conflicting docking scores vs. experimental IC₅₀ values may indicate allosteric binding. Use alanine scanning mutagenesis to identify critical residues .

Basic Research: Stability and Degradation

Q5.1: What are the primary degradation pathways under physiological conditions? Answer:

  • Hydrolytic degradation: The ethylsulfanyl group is susceptible to hydrolysis in acidic media (pH < 4). Monitor via LC-MS in simulated gastric fluid (SGF) .
  • Oxidative degradation: The tosyl group may oxidize in the presence of ROS (e.g., H₂O₂). Use UV-Vis spectroscopy to track absorbance changes at 280 nm .

Advanced Research: Structure-Activity Relationship (SAR)

Q6.1: How can conflicting SAR data for analogs be reconciled? Answer:

  • Comparative molecular field analysis (CoMFA): Build 3D-QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity .
  • Meta-analysis: Pool data from analogs (e.g., methyl vs. ethyl sulfanyl derivatives) to identify trends masked by experimental variability .

Example:

Substituent (R)IC₅₀ (COX-2 inhibition, µM)LogP
Ethylsulfanyl0.45 ± 0.123.2
Methylsulfanyl1.20 ± 0.252.8

Ethylsulfanyl enhances potency due to increased lipophilicity and van der Waals interactions .

Basic Research: Analytical Method Development

Q7.1: Which chromatographic methods are optimal for purity analysis? Answer:

  • Reverse-phase HPLC: Use a gradient of acetonitrile/water (0.1% TFA) on a C18 column. Retention time ~12.5 min .
  • Chiral HPLC (if applicable): Employ a Chiralpak AD-H column for enantiomeric excess determination .

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